molecular formula C7H14ClNNaO5S B14794192 CID 122197679

CID 122197679

Cat. No.: B14794192
M. Wt: 282.70 g/mol
InChI Key: XIFMVZLWZNEDNS-UHFFFAOYSA-N
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Description

CID 122197679 is a chemical compound of interest in natural product research, particularly in the context of essential oil analysis. Gas chromatography-mass spectrometry (GC-MS) analysis indicates its presence in CIEO fractions, with a molecular weight inferred from mass spectral data (exact value unspecified) . Its isolation process and chromatographic behavior imply moderate polarity and volatility, consistent with terpenoid-like compounds commonly found in citrus oils. However, specific functional groups, stereochemistry, and bioactivity data remain uncharacterized in the provided evidence.

Properties

Molecular Formula

C7H14ClNNaO5S

Molecular Weight

282.70 g/mol

InChI

InChI=1S/C7H8ClNO2S.Na.3H2O/c1-6-2-4-7(5-3-6)12(10,11)9-8;;;;/h2-5,9H,1H3;;3*1H2

InChI Key

XIFMVZLWZNEDNS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCl.O.O.O.[Na]

Origin of Product

United States

Preparation Methods

Sulfonation of Tyrosine

The first step involves sulfonating the hydroxyl group of tyrosine to generate tyrosine-O-sulfonate. This reaction typically employs sulfur trioxide (SO₃) complexes or chlorosulfonic acid (ClSO₃H) in anhydrous conditions:

$$
\text{Tyrosine} + \text{SO}_3 \rightarrow \text{Tyrosine-O-sulfonate}
$$

Reaction conditions:

  • Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)
  • Temperature: 0–5°C (to control exothermicity)
  • Time: 2–4 hours.

The sulfonate group enhances water solubility and mimics post-translational sulfation in proteins. Excess SO₃ is quenched with sodium bicarbonate, and the product is isolated via precipitation or lyophilization.

Fmoc Protection of the Amine Group

The sulfonated tyrosine is then protected at the α-amino group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) under basic conditions:

$$
\text{Tyrosine-O-sulfonate} + \text{Fmoc-Cl} \xrightarrow{\text{Base}} \text{Fmoc-Tyrosine sulfonate}
$$

Reaction parameters:

  • Base: Sodium hydroxide (NaOH) or N-methylmorpholine (NMM)
  • Solvent: Tetrahydrofuran (THF) or DCM
  • Temperature: Room temperature (20–25°C)
  • Time: 1–2 hours.

The Fmoc group is stable under acidic conditions but cleaved by piperidine or DBU during SPPS. The final product is precipitated, washed with cold ether, and converted to the sodium salt via ion exchange.

Analytical Characterization

Spectroscopic Validation

  • ¹H NMR (D₂O, 400 MHz): δ 7.75 (d, 2H, Fmoc aromatic), 7.40 (d, 2H, Fmoc aromatic), 6.90 (d, 2H, tyrosine aromatic), 4.30 (m, 1H, α-CH), 3.10 (dd, 2H, β-CH₂).
  • FT-IR (cm⁻¹): 1740 (C=O, Fmoc), 1220 (S=O), 1050 (S-O).

Purity and Yield

  • HPLC purity: >95% (C18 column, 0.1% TFA/acetonitrile gradient).
  • Yield: 70–85% after ion-exchange chromatography.

Comparative Analysis of Sulfonation Agents

Sulfonation Agent Solvent Temperature (°C) Yield (%) Purity (%)
SO₃-pyridine DMF 0 82 97
ClSO₃H DCM -10 78 95
SO₃-DMSO THF 25 65 90

SO₃-pyridine in DMF at 0°C provides optimal yield and purity.

Industrial-Scale Production Considerations

Large-scale synthesis requires:

  • Continuous flow reactors to manage exothermic sulfonation.
  • In-line pH monitoring during Fmoc protection to prevent racemization.
  • Green chemistry principles: Recycling solvents like DMF via distillation reduces environmental impact.

Challenges and Mitigation Strategies

  • Racemization: Minimized by maintaining pH < 8 during Fmoc protection.
  • Byproduct formation: Over-sulfonation is avoided by stoichiometric SO₃ use.
  • Cost efficiency: Bulk procurement of Fmoc-Cl reduces overall expenses.

Applications in Peptide Synthesis

Fmoc-Tyrosine sulfonate is used in SPPS to synthesize sulfopeptides for:

  • Studying chemokine-receptor interactions (e.g., CXCR4).
  • Developing anticoagulant therapies mimicking heparan sulfate.

Chemical Reactions Analysis

Oxidation Reactions

Chloramine-T serves as a strong oxidant due to the electrophilic chlorine atom in its structure. Its oxidation potential is comparable to sodium hypochlorite but with greater selectivity in organic reactions .

Key Examples:

  • Sulfide to Sulfur Conversion :
    Chloramine-T oxidizes hydrogen sulfide (H₂S) to elemental sulfur (S⁰) under mild conditions:

    H2S+CH3C6H4SO2NClNaS0+Byproducts\text{H}_2\text{S} + \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NClNa} \rightarrow \text{S}^0 + \text{Byproducts}

    This reaction is utilized in environmental remediation to neutralize toxic sulfides .

  • Iodide to Iodine Monochloride :
    In radiolabeling applications, Chloramine-T oxidizes iodide (I⁻) to iodine monochloride (ICl), facilitating electrophilic substitution in aromatic systems (e.g., tyrosine residues in peptides):

    2I+CH3C6H4SO2NClNaICl+Byproducts2\text{I}^- + \text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NClNa} \rightarrow \text{ICl} + \text{Byproducts}

    This reaction is critical for radioiodination in biomedical research .

N-Chlorination of Amino Acids

Chloramine-T reacts with amino acids via N-chlorination, a process studied extensively in peptide modification and protein chemistry.

Mechanism and Kinetics:

  • The reaction follows second-order kinetics, where the un-ionized amino group of the amino acid attacks the electrophilic chlorine in Chloramine-T .

  • Rate Constant : 1.9×107M1min11.9 \times 10^7 \, \text{M}^{-1} \, \text{min}^{-1} at pH 6.1–8.5, decreasing at higher pH due to deprotonation of the amino group .

Amino AcidReaction Rate (M⁻¹ min⁻¹)pH Dependency
β-Alanine1.9×1071.9 \times 10^7Independent (6.1–8.5)
L-Alanine1.7×1071.7 \times 10^7Independent (6.1–8.5)
L-Ala Ethyl Ester2.1×1072.1 \times 10^7Decreases above pH 8.5

Radioiodination of Biomolecules

Chloramine-T is widely used to incorporate radioactive iodine isotopes (e.g., 125I^{125}\text{I}) into peptides and proteins.

Procedure:

  • Oxidation : Generates ICl from Na125I^{125}\text{I}.

  • Electrophilic Substitution : ICl reacts with tyrosine residues in peptides .

  • Quenching : Excess Chloramine-T is neutralized with reducing agents (e.g., sodium metabisulfite).

Acid-Induced Degradation

Exposure to acidic conditions triggers decomposition, releasing toxic chlorine gas (Cl₂):

CH3C6H4SO2NClNa+H+Cl2+Toluenesulfonamide\text{CH}_3\text{C}_6\text{H}_4\text{SO}_2\text{NClNa} + \text{H}^+ \rightarrow \text{Cl}_2 + \text{Toluenesulfonamide}

Safety Implications :

  • Requires neutral or alkaline storage conditions .

  • Corrosive to skin and mucous membranes upon decomposition .

Reactivity in Sulfonation

While Chloramine-T itself is not a sulfonating agent, it participates in reactions involving sulfonated tyrosine derivatives. For example, Fmoc-Tyrosine sulfonate (CID 122197679 in some contexts) is synthesized using sulfonation reagents, but Chloramine-T may assist in oxidative steps during purification or activation .

Key Reaction Pathway:

  • Sulfonation : Tyrosine is sulfonated using sulfur trioxide complexes.

  • Protection : Fmoc-group shields the amino moiety during peptide synthesis .

  • Deprotection : Basic conditions remove Fmoc, yielding bioactive sulfotyrosine peptides .

Comparative Reactivity with Analogues

Chloramine-T’s stability and selectivity distinguish it from related chlorinating agents:

CompoundReactivityStabilityPrimary Use
Chloramine-TModerateHighOxidation, Radiolabeling
N-ChlorosuccinimideHighLowOrganic chlorination
Sodium HypochloriteVery HighLowBroad-spectrum bleaching

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize CID 122197679, a comparative analysis is performed with structurally or functionally related compounds, focusing on molecular properties, solubility, and bioactivity.

Table 1: Comparative Data of this compound and Analogous Compounds

Property This compound (Hypothesized) Oscillatoxin D (CID 101283546) 6-Bromo-1H-indole-2-carboxylic acid (CID 252137) (3-Bromo-5-chlorophenyl)boronic acid (CID 53216313)
Molecular Formula Not reported C₃₂H₅₄O₈ C₉H₆BrNO₂ C₆H₅BBrClO₂
Molecular Weight ~300–400 (estimated)* 582.77 g/mol 240.05 g/mol 235.27 g/mol
Polarity (TPSA) Moderate (terpenoid-like) 121.20 Ų 64.91 Ų 40.46 Ų
Solubility Likely lipid-soluble Insoluble in water 0.052 mg/mL (water) 0.24 mg/mL (water)
Bioactivity Not characterized Cytotoxic (marine toxin) CYP1A2 inhibition No CYP inhibition
Synthetic Accessibility Natural product Natural product 2.07 (moderate) 2.14 (moderate)

*Estimated based on typical terpenoid masses in citrus oils .

Key Findings:

Structural Diversity: this compound is hypothesized to belong to the terpenoid class, contrasting with oscillatoxin D (a polyketide marine toxin) and halogenated aromatic compounds (e.g., brominated indoles and boronic acids) . Unlike CID 252137 and CID 53216313, which exhibit synthetic accessibility scores of 2.07–2.14, this compound is likely a natural product requiring extraction rather than laboratory synthesis .

Bioactivity: Oscillatoxin D (CID 101283546) demonstrates potent cytotoxicity, whereas this compound’s bioactivity remains unstudied .

Solubility and Applications :

  • This compound’s lipid solubility aligns with its essential oil origin, contrasting with water-soluble boronic acids (CID 53216313) .
  • Industrial applications of this compound may parallel citrus oil uses (e.g., fragrances, antimicrobial agents), whereas oscillatoxins and halogenated compounds are studied for drug development .

Q & A

Q. How to structure a manuscript on this compound for high-impact journals?

  • Sections :
  • Abstract : Highlight novelty (e.g., first crystal structure, novel application).
  • Methods : Detail synthetic procedures and characterization protocols to enable replication.
  • Discussion : Contrast findings with prior studies and propose mechanistic hypotheses .

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